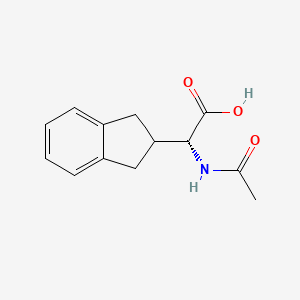

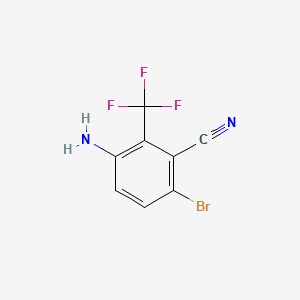

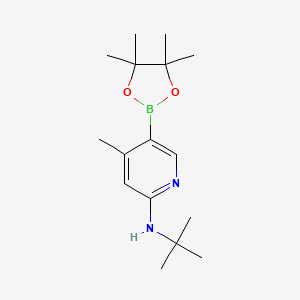

![molecular formula C12H15N3O3 B581938 (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester CAS No. 380629-73-2](/img/structure/B581938.png)

(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecule contains a total of 34 bond(s). There are 19 non-H bond(s), 11 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 (thio-) carbamate(s) (aromatic), 1 primary amine(s) .Scientific Research Applications

Analgesic Applications

Isoxazole derivatives, including our compound of interest, have shown potential as analgesics . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from reaching the brain or interfering with these signals in the brain.

Anti-inflammatory Applications

Isoxazole derivatives have also been found to have anti-inflammatory properties . This means they can help reduce inflammation, which is a protective response involving immune cells, blood vessels, and molecular mediators to remove harmful stimuli.

Anticancer Applications

Certain isoxazole derivatives have shown anticancer properties . They can inhibit the growth of cancer cells and have the potential to be developed into drugs for cancer treatment.

Antimicrobial Applications

Isoxazole derivatives can act as antimicrobial agents, helping to kill or inhibit the growth of microorganisms .

Antiviral Applications

Some isoxazole derivatives have demonstrated antiviral activities . They can inhibit the replication of viruses within host organisms.

Anticonvulsant Applications

Isoxazole derivatives have been found to have anticonvulsant properties . This means they can prevent or reduce the severity of epileptic fits or other convulsions.

Antidepressant Applications

Certain isoxazole derivatives have shown potential as antidepressants . They can help alleviate the symptoms of depression by acting on the central nervous system.

Immunosuppressant Applications

Isoxazole derivatives can also act as immunosuppressants . These substances can reduce the activation or efficacy of the immune system, which can be beneficial in conditions where the immune system is overactive, like autoimmune diseases or in organ transplantation to prevent rejection .

Mechanism of Action

Target of Action

The primary targets of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester, also known as tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate, are the neural pathways involved in seizures . This compound interacts with these targets to exert its anti-convulsant properties .

Mode of Action

The compound interacts with its targets, the neural pathways involved in seizures, to bring about changes that help in the management of resistant seizures . The exact mode of interaction is still under investigation, but the studies have validated the mechanism of action of this compound .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the propagation of seizures. By interacting with these pathways, the compound can potentially disrupt the sequence of events leading to a seizure, thereby exerting its anti-convulsant effects .

Result of Action

The molecular and cellular effects of the compound’s action result in its anti-convulsant properties. It has shown potential effectiveness in the treatment of resistant seizures, characterized by the failure of multiple antiepileptic drugs . This discovery is a step forward in addressing the unmet medical needs of this vulnerable population .

Action Environment

properties

IUPAC Name |

tert-butyl N-(5-amino-1,2-benzoxazol-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-12(2,3)17-11(16)14-10-8-6-7(13)4-5-9(8)18-15-10/h4-6H,13H2,1-3H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHZQNDFOLJRBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672085 |

Source

|

| Record name | tert-Butyl (5-amino-1,2-benzoxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester | |

CAS RN |

380629-73-2 |

Source

|

| Record name | 1,1-Dimethylethyl N-(5-amino-1,2-benzisoxazol-3-yl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380629-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-amino-1,2-benzoxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

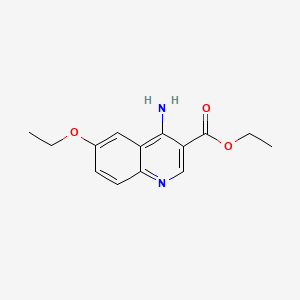

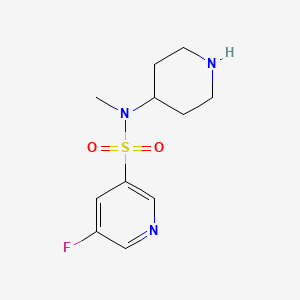

![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)

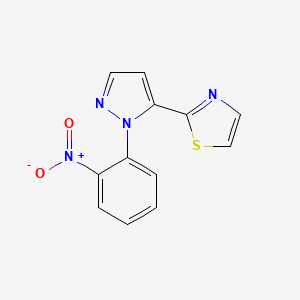

![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)